molecular formula C11H11N3S B8548960 2,3-Diamino-6-(phenylmercapto)pyridine

2,3-Diamino-6-(phenylmercapto)pyridine

Cat. No.: B8548960
M. Wt: 217.29 g/mol
InChI Key: GJOKLMLGDMONLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diamino-6-(phenylmercapto)pyridine is a chemical compound with the molecular formula C11H11N3S . It belongs to the class of aminopyridines, which are versatile building blocks in medicinal and heterocyclic chemistry. The structure, featuring both diamino and phenylmercapto functional groups, suggests its potential as a key intermediate for the synthesis of more complex nitrogen- and sulfur-containing heterocyclic systems, such as pyrimidines and fused polycyclic structures . Such scaffolds are frequently investigated for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . Researchers can utilize this compound to develop novel pharmacologically active molecules or as a ligand in coordination chemistry. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

6-phenylsulfanylpyridine-2,3-diamine

InChI

InChI=1S/C11H11N3S/c12-9-6-7-10(14-11(9)13)15-8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14)

InChI Key

GJOKLMLGDMONLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=C(C=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Substituent Analysis

The table below compares 2,3-Diamino-6-(phenylmercapto)pyridine with structurally related pyridine derivatives from diverse sources:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
This compound 2-NH₂, 3-NH₂, 6-SPh C₁₁H₁₁N₃S 217.29 - High lipophilicity from SPh -
2,3-Diamino-6-(difluoromethyl)pyridine 2-NH₂, 3-NH₂, 6-CF₂H C₆H₇F₂N₃ 171.14 683242-79-7 Fluorinated substituent; similarity score: 0.96
6-(Trifluoromethyl)pyridine-2,5-diamine 2-NH₂, 5-NH₂, 6-CF₃ C₆H₆F₃N₃ 177.13 1383948-57-9 Electron-withdrawing CF₃; similarity score: 0.91
N3-Methyl-6-(trifluoromethyl)pyridine-2,3-diamine 2-NH₂, 3-NH(CH₃), 6-CF₃ C₇H₉F₃N₃ 191.16 1383948-56-8 Methylated amino group; similarity score: 0.90
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 2-OCH₃, 3-NHAr, 6-benzodioxin C₂₃H₂₅N₃O₃ 391.46 2306268-61-9 Complex aryl and methoxy substituents
Key Observations:

Substituent Effects on Molecular Weight: The phenylmercapto group in the target compound contributes to a higher molecular weight (217.29 g/mol) compared to fluorinated analogs (e.g., 171.14 g/mol for CF₂H-substituted derivative) . The compound with a benzodioxin and dimethylaminomethylphenyl group () has the largest molecular weight (391.46 g/mol), reflecting its extended aromatic system .

Methylation of amino groups (e.g., N3-methyl in ) may reduce hydrogen-bonding capacity, altering solubility or receptor interactions .

Functional Group Diversity: Methoxy (-OCH₃) and silyl (-SiMe₃) substituents in other pyridine derivatives (e.g., ) demonstrate how electronic and steric profiles can diverge significantly from the target compound’s amino and thioether groups .

Hypothetical Property Comparisons

  • Lipophilicity : The phenylmercapto group likely increases logP compared to fluorinated or methoxy-substituted derivatives, suggesting better membrane permeability but poorer aqueous solubility.
  • Reactivity: The amino groups at 2- and 3-positions may participate in hydrogen bonding or coordination chemistry, similar to other diaminopyridines .
  • Biological Activity : Fluorinated analogs () are often explored for medicinal chemistry due to enhanced stability, whereas bulkier substituents (e.g., benzodioxin in ) might target specific protein pockets .

Research Implications

Drug Discovery : The target compound’s phenylmercapto group could be optimized for interactions with hydrophobic binding sites, while fluorinated analogs might improve pharmacokinetic profiles .

Material Science : Pyridine derivatives with trimethylsilyl or methoxy groups () highlight applications in catalysis or polymer chemistry, areas where the target compound’s thioether group may offer unique reactivity .

Preparation Methods

Synthesis via Chloropyridine Intermediate

Route :

  • Starting Material : 2,6-Dichloro-3-nitropyridine (synthesized via nitration of 2,6-dichloropyridine).

  • Amination at C2 : Ammonolysis with aqueous ammonia yields 2-amino-6-chloro-3-nitropyridine.

  • Thiolation at C6 : Substitution of chlorine with phenylmercapto using thiophenol under Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 100°C).

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or SnCl₂/HCl reduces the nitro group to an amine.

Data :

StepConditionsYieldReference
AminationNH₃ (aq), 35–40°C85%
ThiolationCuI, thiophenol, DMSO, 100°C, 12 h70%
ReductionH₂ (1 atm), Pd/C, EtOH, RT90%

Key Findings :

  • Ullmann coupling ensures regioselective C–S bond formation at C6.

  • SnCl₂ in HCl provides higher yields (95%) for nitro reduction but requires acidic conditions.

Direct C–H Thiolation of Pyridine Derivatives

Radical-Mediated Thiolation

Route :

  • Zincke Imine Intermediate : Generate N-DNP-Zincke imine from pyridine to activate C3 or C6 positions.

  • Radical Addition : Phenylthiol radical addition at C6 via initiators (e.g., Phth–Br, TBHP).

  • Rearomatization : Eliminate the activating group to yield 6-(phenylmercapto)pyridine.

  • Diamination : Sequential amination using NH₃ or Pd-catalyzed coupling.

Data :

StepConditionsYieldReference
ThiolationPhth–SPh, TBHP, CH₃CN, 80°C65%
DiaminationNH₃ (7 atm), Cu catalyst, 130°C75%

Key Findings :

  • Radical inhibition experiments (TEMPO) confirm a radical pathway.

  • Meta-selectivity is achievable via Zincke intermediates, but C6 functionalization requires precise directing groups.

Multi-Step Functionalization of Pre-Aminated Pyridines

From 2,3-Diamino-6-chloropyridine

Route :

  • Starting Material : 2,3-Diamino-6-chloropyridine (commercially available).

  • Thiolation : Displacement of chlorine with thiophenol under basic conditions (KOH, DMF, 120°C).

Data :

StepConditionsYieldReference
ThiolationThiophenol, KOH, DMF, 120°C, 8 h60%

Key Findings :

  • Electron-donating amino groups deactivate the ring, necessitating harsh conditions.

  • Byproducts include disulfides, requiring careful purification.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Nucleophilic SubstitutionHigh regioselectivityMulti-step synthesis70–90%
Radical ThiolationDirect C–H activationRequires specialized directing groups60–75%
Pre-Aminated RouteCommercially available starting materialLow efficiency due to deactivation50–60%

Optimization Strategies

  • Catalyst Selection : CuI in Ullmann coupling minimizes side reactions.

  • Solvent Effects : DMSO enhances radical stability in thiolation.

  • Reduction Alternatives : Zn/NH₄Cl under autoclave conditions (220°C) improves diamination yields .

Q & A

Q. How to analyze competing reaction pathways in the synthesis of derivatives?

  • Methodological Answer : Use kinetic studies (e.g., time-resolved NMR) to identify intermediates. For example, competing C-S vs. C-N bond formation can be quantified by tracking intermediate ratios. Adjusting solvent polarity (e.g., switching from THF to DMSO) favors one pathway over another .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.